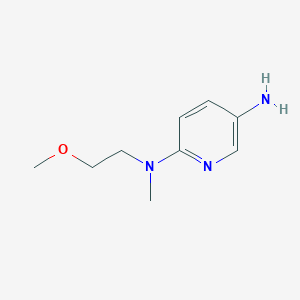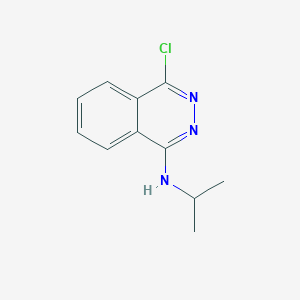
4-chloro-N-(propan-2-yl)phthalazin-1-amine
Overview
Description
4-chloro-N-(propan-2-yl)phthalazin-1-amine is a chemical compound that belongs to the phthalazine family. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. Phthalazines, as an important class of bicyclic N-heterocycles, have attracted significant attention due to their valuable biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(propan-2-yl)phthalazin-1-amine typically involves the reaction of phthalazinone derivatives with appropriate reagents. For example, phthalazin-1-one derivatives can react with diversified carbon nucleophiles such as ethyl bromoacetate and benzoyl chloride under anhydrous conditions to afford the corresponding N-alkyl derivatives . The synthetic reactions can be carried out under both conventional and ultrasonic irradiation conditions, with sonication often improving synthetic rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(propan-2-yl)phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce various N-substituted phthalazin-1-amine derivatives .
Scientific Research Applications
4-chloro-N-(propan-2-yl)phthalazin-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel phthalazine derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(propan-2-yl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects . Additionally, the compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins like p53 and caspase 3 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-N-(propan-2-yl)phthalazin-1-amine include:
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent with a phthalazine structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and isopropyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other phthalazine derivatives.
Properties
IUPAC Name |
4-chloro-N-propan-2-ylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7(2)13-11-9-6-4-3-5-8(9)10(12)14-15-11/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAOZIKTKCDDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


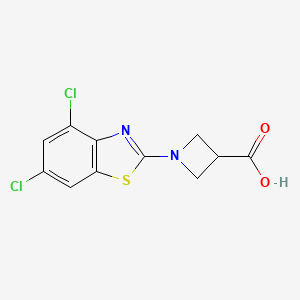
![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)


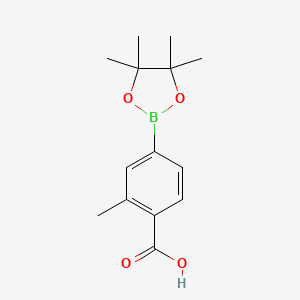
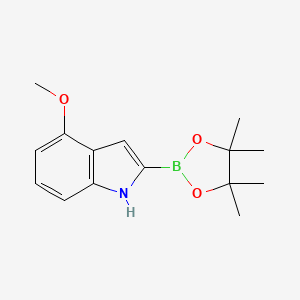

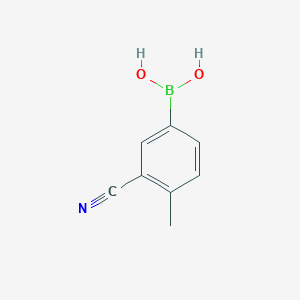
![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)
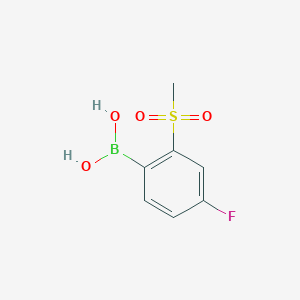
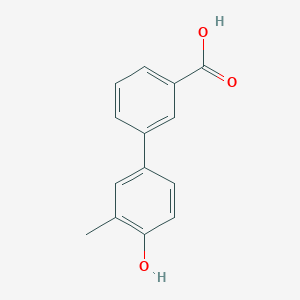
![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)
